1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride
Overview
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “1-(2-chloroethyl)-3,5-dimethyl” part suggests that it has a 2-chloroethyl group attached at the 1-position and methyl groups at the 3 and 5 positions of the triazole ring .
Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that “1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride” would be a solid at room temperature . It might be soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pesticides : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a close relative of the compound , is critical in preparing pesticides. This synthesis involves hydroxymethylating 1H-1,2,4-triazole and subsequent reactions to produce the hydrochloride salt, achieving high yields of over 92.3% (Ying, 2004).
Ring Opening and Rearrangement Reactions : 1,2,3-Triazole derivatives, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride, are noted for their ability to undergo ring opening to form various heterocyclic systems. This property is crucial for synthesizing diverse chemical structures for various applications (Yu, 2015).
Nucleophilic Substitution Reactions : Research demonstrates that dehydrochlorination of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole leads to nucleophilic substitution reactions, indicating potential for chemical transformations and syntheses (Hasratyan et al., 2020).
Triazole Functionalized Salts
- Preparation of Energetic Salts : Triazolyl-functionalized salts have been prepared from 1-(chloromethyl)-1H-1,2,4-triazole, which is structurally similar to the compound . These salts are characterized for thermal stability and density, indicating their potential in energetic material applications (Wang et al., 2007).
Miscellaneous Applications
- Synthesis of Derivatives for Antiviral Activity : Novel compounds synthesized from 1,2,4-triazole derivatives have been tested for antiviral activities against the hepatitis B virus, demonstrating the compound's relevance in pharmaceutical research (El-Essawy et al., 2007).
- Corrosion Inhibition : A triazole derivative has been studied for corrosion inhibition of mild steel in acidic media, illustrating the potential application of triazole compounds in material sciences (Lagrenée et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYJTMHQCRXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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